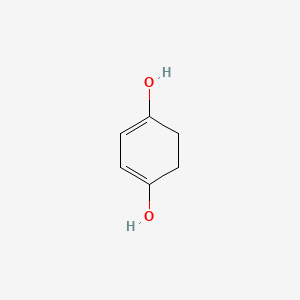
Cyclohexa-1,3-diene-1,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexa-1,3-diene-1,4-diol is an organic compound with the molecular formula C6H8O2. It is a diol, meaning it contains two hydroxyl groups (-OH) attached to a cyclohexadiene ring. This compound is of significant interest in organic chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclohexa-1,3-diene-1,4-diol can be synthesized through various methods. One common approach involves the hydrogenation of hydroquinone over a Raney nickel catalyst in methanol at 150°C and an initial hydrogen pressure of 140 atm . Another method includes the dehydration of cyclohexane-1,4-diol using phthalic anhydride at 200°C .
Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrogenation processes. The use of robust catalysts and controlled reaction conditions ensures high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: Cyclohexa-1,3-diene-1,4-diol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cyclohexane-1,4-dione.
Reduction: It can be reduced to cyclohexane-1,4-diol.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a nickel catalyst is commonly used for reduction reactions.
Substitution: Reagents such as thionyl chloride (SOCl2) can be used to replace hydroxyl groups with chlorine atoms.
Major Products Formed:
Oxidation: Cyclohexane-1,4-dione.
Reduction: Cyclohexane-1,4-diol.
Substitution: Cyclohexa-1,3-diene-1,4-dichloride.
Scientific Research Applications
Cyclohexa-1,3-diene-1,4-diol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a model compound for studying enzyme-catalyzed reactions involving diols.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the production of polymers and other industrial chemicals
Mechanism of Action
The mechanism of action of cyclohexa-1,3-diene-1,4-diol involves its interaction with various molecular targets. For instance, in oxidation reactions, the hydroxyl groups are converted to carbonyl groups through the transfer of electrons. In reduction reactions, the compound gains electrons, leading to the formation of alcohols. The specific pathways and molecular targets depend on the type of reaction and the conditions used .
Comparison with Similar Compounds
Cyclohexa-1,4-diene: Another isomer of cyclohexadiene with different reactivity and stability.
Cyclohexane-1,4-diol: A fully saturated analog with different chemical properties.
Cyclohexa-1,3-diene: A related compound with similar structural features but different functional groups
Uniqueness: Cyclohexa-1,3-diene-1,4-diol is unique due to the presence of both hydroxyl groups and conjugated double bonds in its structure. This combination imparts distinct reactivity patterns, making it valuable for various synthetic applications.
Properties
CAS No. |
63791-48-0 |
|---|---|
Molecular Formula |
C6H8O2 |
Molecular Weight |
112.13 g/mol |
IUPAC Name |
cyclohexa-1,3-diene-1,4-diol |
InChI |
InChI=1S/C6H8O2/c7-5-1-2-6(8)4-3-5/h1-2,7-8H,3-4H2 |
InChI Key |
FFXRFBIANQSPQB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=CC=C1O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















